molecular formula C9H9ClN2O4 B2805256 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate CAS No. 2309796-70-9

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate

Cat. No.: B2805256
CAS No.: 2309796-70-9
M. Wt: 244.63
InChI Key: YYGALDFFULTCOA-UHFFFAOYSA-N
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-6(10)12-4-11-5/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGALDFFULTCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=NC=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure suggests that it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit anticancer activities. Specifically, compounds targeting the c-KIT kinase have shown promise in treating gastrointestinal stromal tumors and other cancers associated with c-KIT mutations . The ability of this compound to inhibit key enzymes involved in cancer progression makes it a valuable candidate for further exploration in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on similar pyrimidine derivatives have reported significant antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar properties worth investigating.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies that enhance its yield and purity. Understanding these synthetic pathways is crucial for its application in research and industry.

Synthesis Pathways

Various synthetic routes have been documented for similar compounds, providing insights into efficient methods for producing this compound. For instance:

  • Condensation Reactions: Utilizing condensation reactions between appropriate starting materials can yield high-purity products.
  • Functional Group Modifications: Modifying functional groups on the pyrimidine ring can enhance biological activity and selectivity towards specific targets .

The biological activity of this compound has been assessed in various studies, revealing its potential therapeutic effects.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit significant activity against cancer cell lines such as NCI-H460 (lung cancer), MCF7 (breast cancer), and SF268 (CNS cancer) . These findings suggest that further investigation into the specific effects of this compound on these cell lines could yield valuable data for drug development.

Mechanistic Insights

Understanding the mechanism of action is essential for the development of effective therapeutics. Research into the mechanisms by which pyrimidine derivatives exert their effects indicates involvement in pathways related to apoptosis and cell cycle regulation .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit DNA synthesis or disrupt cellular signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-chloropyrimidin-5-yl)malonate
  • Dimethyl 2-(6-bromopyrimidin-4-yl)malonate
  • Dimethyl 2-(6-fluoropyrimidin-4-yl)malonate

Uniqueness

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate is unique due to the presence of the 6-chloropyrimidine moiety, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research applications.

Biological Activity

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H12ClN2O4C_{11}H_{12}ClN_{2}O_{4}. The compound is synthesized through a reaction involving dimethyl malonate and 6-chloropyrimidine-4-carboxylic acid. The reaction typically requires a base such as sodium hydride or potassium carbonate and is performed in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that pyrimidine derivatives can exhibit significant antimicrobial properties. The presence of the chloropyrimidine moiety enhances the compound's interaction with microbial targets.
  • Anticancer Properties : Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis and interference with cellular signaling pathways.
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis.
  • Receptor Modulation : It may act on certain receptors involved in cell signaling pathways, leading to altered cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains,
AnticancerInhibits proliferation in cancer cell lines ,
Anti-inflammatoryModulates cytokine production ,

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of pyrimidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. This suggests potential therapeutic applications in cancer treatment.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated that the compound showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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